molecular formula C18H28N2O3 B2581504 4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 954077-55-5

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2581504
CAS No.: 954077-55-5
M. Wt: 320.433
InChI Key: DUUGEOKXKOCXEN-UHFFFAOYSA-N
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Description

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core structure with ethoxy and methoxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.

    Benzamide Formation: The piperidine intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biology: The compound may be used in biological assays to study its effects on various biological pathways.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.

    1-(2-methoxyethyl)piperidine: A related compound with a similar piperidine moiety.

    4-ethoxybenzamide: A simpler benzamide derivative without the piperidine substituent.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-ethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-3-23-17-6-4-16(5-7-17)18(21)19-14-15-8-10-20(11-9-15)12-13-22-2/h4-7,15H,3,8-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUGEOKXKOCXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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